N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Description

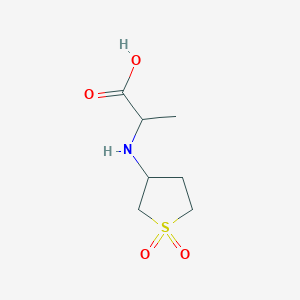

Structure

3D Structure

Properties

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCAVCPRSRWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261035 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247109-40-6 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine: Chemical Structure, Properties, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a molecule of interest in medicinal chemistry and drug development. This document elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Emphasis is placed on the underlying chemical principles and experimental considerations to ensure scientific integrity and practical applicability for researchers in the field. This guide is intended to serve as a foundational resource for the synthesis, characterization, and exploration of the potential biological activities of this and related compounds.

A Note on Isomeric Specificity: Commercially available data for "N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine" predominantly corresponds to its beta-alanine isomer, N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine (CAS No. 247109-39-3). This guide will therefore focus on this specific isomer. The principles and methodologies described herein may, however, be adaptable for the synthesis and study of the alpha-alanine counterpart.

Chemical Structure and Physicochemical Properties

N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine possesses a unique molecular architecture, integrating a saturated heterocyclic sulfone (sulfolane) moiety with the beta-alanine backbone. The sulfone group, with its two oxygen atoms double-bonded to the sulfur, imparts significant polarity and hydrogen bonding capability to the molecule. This structural feature is anticipated to influence its solubility, crystal packing, and interactions with biological targets.

Caption: Chemical Structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine.

Table 1: Physicochemical Properties of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine

| Property | Value | Source |

| CAS Number | 247109-39-3 | [1] |

| Molecular Formula | C₇H₁₃NO₄S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | O=S1(CC(NCCC(O)=O)CC1)=O | [1] |

| InChI Key | IKVXZBQFTASZSZ-UHFFFAOYSA-N | [1] |

Synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine

A plausible and efficient synthetic route to N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine is the aza-Michael addition of beta-alanine to 3-sulfolene (also known as butadiene sulfone). This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated sulfone.[2][3] The electron-withdrawing nature of the sulfone group activates the double bond for nucleophilic attack by the amino group of beta-alanine.

Caption: Proposed Synthetic Workflow for N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine.

Experimental Protocol: Synthesis via Aza-Michael Addition

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Beta-alanine

-

Ethanol (or water)

-

Triethylamine (optional, as a basic catalyst)

-

Hydrochloric acid (for pH adjustment)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve beta-alanine (1.0 equivalent) in a minimal amount of hot water or ethanol.

-

Addition of Reactant: To this solution, add 3-sulfolene (1.1 equivalents). If using a catalyst, add triethylamine (0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration.

-

If the product remains in solution, adjust the pH to the isoelectric point of the amino acid (around pH 6-7) with dilute hydrochloric acid to induce precipitation.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization and Analytical Methods

Thorough characterization of the synthesized N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic signals for the protons on the sulfolane ring and the beta-alanine side chain.

-

¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the sulfone group (strong S=O stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), the carboxylic acid group (broad O-H stretch and C=O stretch), and the secondary amine (N-H stretch).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC can be used to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Potential Applications and Biological Relevance

While specific biological activities of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine are not extensively documented in publicly available literature, its structural features suggest several areas of potential interest for drug discovery and development.

-

Scaffold for Drug Design: The sulfolane ring is a polar, metabolically stable moiety that can be used as a scaffold to orient pharmacophoric groups in three-dimensional space.

-

Modulation of Physicochemical Properties: The incorporation of the sulfolane group can enhance the aqueous solubility and polarity of a parent molecule, which can be beneficial for improving pharmacokinetic properties.

-

Bioisostere: The sulfone group can act as a bioisostere for other functional groups, such as esters or amides, potentially leading to compounds with improved stability or altered biological activity.

-

Sulfur-Containing Amino Acid Analogue: Sulfur-containing amino acids play crucial roles in various biological processes, including antioxidant defense and metal chelation.[4] Investigating the biological properties of this synthetic analogue could uncover novel activities.

Conclusion

This technical guide has provided a detailed overview of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine, a compound with potential applications in medicinal chemistry. The outlined chemical structure, physicochemical properties, and a robust, plausible synthetic protocol based on the aza-Michael addition offer a solid foundation for researchers to synthesize and further investigate this molecule. The proposed analytical methods will ensure the identity and purity of the synthesized compound. Future studies are warranted to explore the biological activities of this and related sulfolane-containing amino acids, which may lead to the discovery of novel therapeutic agents.

References

-

Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. PubMed. [Link]

-

3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363. PubChem. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfolane(126-33-0) IR Spectrum [m.chemicalbook.com]

- 3. Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel method for quantification of sulfolane (a metabolite of busulfan) in plasma by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Executive Summary

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (CAS 247109-40-6) is a specialized, non-proteinogenic amino acid derivative characterized by the covalent attachment of a sulfolane (tetrahydrothiophene 1,1-dioxide) ring to the amino group of an alanine backbone.[1] This compound represents a strategic building block in medicinal chemistry, particularly for the synthesis of peptide mimetics where increased polarity, aqueous solubility, and specific conformational constraints are required.

This guide details the physicochemical identity, structural properties, and theoretical synthetic pathways of this compound. Note that as a "rare chemical" library entity (often designated as AldrichCPR), specific experimental physical constants are sparse; the data presented here synthesizes known structure-property relationships of its constituent moieties.

Chemical Identity & Nomenclature

The precise identification of this compound relies on distinguishing the attachment point on the sulfolane ring and the specific alanine isomer (typically assumed alpha-alanine unless specified as beta).

Core Identifiers

| Metric | Value |

| CAS Registry Number | 247109-40-6 |

| IUPAC Name | N-(1,1-Dioxidotetrahydrothiophen-3-yl)alanine |

| Molecular Formula | C₇H₁₃NO₄S |

| Molecular Weight | 207.25 g/mol |

| SMILES | CC(C(=O)O)NC1CCS(=O)(=O)C1 |

| InChI Key | (Predicted) IKVXZBQFTASZSZ-UHFFFAOYSA-N |

Related Isomers

-

Beta-Alanine Variant: N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine (CAS: 247109-39-3).

-

Stereochemistry: The structure contains two chiral centers: one at the alanine α-carbon and one at the 3-position of the sulfolane ring. Commercial preparations are typically racemic mixtures unless specified as stereopure (e.g., L-Alanine derivatives).

Structural Analysis & Physicochemical Properties

The molecule is a chimera of two distinct functional domains: the zwitterionic amino acid core and the polar aprotic sulfolane ring .

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of the molecule.

Figure 1: Structural connectivity and functional property mapping of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Predicted Physicochemical Profile

Due to the lack of experimental monographs, these properties are derived from Group Contribution Methods (GCM) based on the sulfolane and alanine subunits.

| Property | Predicted Value | Rationale |

| Physical State | Solid / Powder | High MW and zwitterionic character typically result in solid forms. |

| Solubility (Water) | High | The sulfone group is highly polar, and the amino acid moiety is ionizable. |

| LogP (Octanol/Water) | < 0 (Hydrophilic) | Sulfolane (LogP ~ -0.77) and Alanine (LogP ~ -2.85) both contribute to hydrophilicity. |

| pKa (Acid) | ~2.3 | Typical for the carboxylic acid of N-substituted amino acids. |

| pKa (Base) | ~9.0 - 9.5 | The secondary amine basicity is slightly modulated by the electron-withdrawing sulfone ring. |

Synthetic Methodologies

The synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine generally follows one of two primary retrosynthetic disconnections: Nucleophilic Substitution or Michael Addition .

Workflow: Theoretical Synthesis Pathways

Figure 2: Retrosynthetic analysis showing the two most viable pathways for synthesis: Michael addition (Route A) and SN2 substitution (Route B).

Protocol Narrative

-

Route A (Michael Addition): This is the preferred industrial route for 3-amino sulfolane derivatives. 3-Sulfolene is isomerized to 2-sulfolene (the Michael acceptor). Alanine acts as the nucleophile, attacking the double bond. This route is atom-economical and avoids halogenated waste.

-

Route B (Substitution): 3-Bromotetrahydrothiophene 1,1-dioxide reacts with an alanine ester. This requires a base (e.g., TEA or DIPEA) to scavenge the HBr byproduct. Subsequent hydrolysis of the ester yields the free acid.

Applications in Drug Development

This molecule serves as a specialized "building block" in three key areas:

-

Peptide Backbone Modification: Introducing the sulfolane ring at the N-terminus or within a peptide chain (via reductive amination of the backbone) creates a bulky, polar constraint. This can reduce proteolytic degradation by sterically hindering peptidase access.

-

Solubility Enhancement: The sulfonyl group (

) is a powerful hydrogen bond acceptor. Incorporating this moiety into hydrophobic drug candidates can significantly lower LogP and improve aqueous solubility without introducing ionizable groups that might affect permeability. -

Bioisosteres: The sulfolane ring is often explored as a bioisostere for cyclic amides or lactams, providing similar geometry but distinct electronic properties.

Safety & Handling

-

Hazard Classification: Generally classified as an Irritant (Skin/Eye/Respiratory).

-

GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption.

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation.

References

-

Sigma-Aldrich. Product Detail: N-(1,1-dioxidotetrahydro-3-thienyl)alanine.[1] Accessed October 26, 2023. Link(Note: Specific catalog pages for rare chemicals may rotate; search CAS 247109-40-6 directly).

-

PubChem. Compound Summary: 3-(3-Thienyl)-DL-alanine (Structural Analog). National Library of Medicine. Link

-

National Institute of Standards and Technology (NIST). Alanine Gas Phase Thermochemistry. Link

-

European Chemicals Agency (ECHA). Tetrahydrothiophene 1,1-dioxide (Sulfolane) Registration Dossier. Link

Sources

Enhancing Therapeutic Potential: A Deep Dive into the Thermodynamic Stability of Sulfolane-Substituted Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of more effective and robust therapeutic agents has led researchers down the path of non-canonical amino acid incorporation into peptides and proteins.[][2] This strategic modification can significantly enhance proteolytic stability, modulate receptor selectivity, and improve overall pharmacokinetic profiles.[][2] Among the diverse array of unnatural amino acids, those featuring a sulfolane moiety are emerging as a compelling class of building blocks. This guide provides a comprehensive exploration of the thermodynamic stability imparted by sulfolane-substituted amino acids, offering insights into their synthesis, conformational behavior, and the experimental and computational methodologies used to evaluate their impact on peptide and protein stability.

The Rationale for Sulfolane Substitution: A Stability-Driven Approach

The inherent marginal stability of many natural proteins presents a significant hurdle in their development as therapeutics, biocatalysts, and biosensors.[3][4] Enhancing thermodynamic stability can lead to increased production yields, longer shelf-life, and improved tolerance to challenging physiological conditions.[4] The sulfolane group, a five-membered ring containing a sulfonyl functional group, offers a unique combination of properties that make it an attractive candidate for amino acid modification.

Sulfolane itself is a highly polar, aprotic solvent known for its exceptional thermal and chemical stability.[5][6][7] It is stable at elevated temperatures, often above 220°C, and is resistant to strong acids and bases.[7][8] When incorporated into an amino acid side chain, the sulfonyl group's strong dipole moment and capacity for hydrogen bonding can introduce new, stabilizing intramolecular and intermolecular interactions within a peptide or protein structure. These interactions can help to rigidify the local conformation and reduce the entropic penalty of folding, thereby increasing the overall thermodynamic stability.

Synthesis and Incorporation of Sulfolane-Substituted Amino Acids

The journey to harnessing the stabilizing potential of sulfolane-substituted amino acids begins with their synthesis. While a variety of synthetic routes can be envisioned, a common strategy involves the modification of existing amino acid scaffolds or the de novo synthesis from chiral precursors.

One potential pathway involves the reaction of a suitable precursor, such as 3,4-epoxysulfolane, with an amine-containing starting material.[9] The aminolysis of this epoxide can lead to the formation of amino alcohols with the sulfolane core.[9] Further synthetic manipulations would then be required to introduce the carboxylic acid and alpha-amino functionalities characteristic of an amino acid.

The synthesis of these novel amino acid building blocks is a critical first step.[10] Once synthesized and appropriately protected, these sulfolane-containing amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[11]

Visualizing the Synthetic Approach:

Caption: A generalized workflow for the synthesis and incorporation of sulfolane-substituted amino acids into peptides.

Conformational Analysis and the Source of Stability

The thermodynamic stability of a protein or peptide is intrinsically linked to its three-dimensional structure. The introduction of a bulky and polar sulfolane group can significantly influence the local and global conformation.

3.1. Conformational Preferences of the Sulfolane Ring

Computational studies, such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that the sulfolane ring itself is not planar and predominantly adopts a twist conformation.[12] This inherent conformational preference can restrict the rotational freedom of the amino acid side chain, reducing the entropic cost of folding.

3.2. Intramolecular and Intermolecular Interactions

The sulfonyl group is a potent hydrogen bond acceptor. The two oxygen atoms can form hydrogen bonds with backbone amide protons or the side chains of other polar amino acids. Furthermore, the large dipole moment of the sulfone group can lead to favorable electrostatic interactions within the folded structure. These non-covalent interactions, including van der Waals forces, contribute to the overall negative Gibbs free energy of folding, thus enhancing stability.[3]

Visualizing the Stabilizing Interactions:

Caption: Key non-covalent interactions contributing to the thermodynamic stability imparted by sulfolane-substituted amino acids.

Experimental Assessment of Thermodynamic Stability

A variety of biophysical techniques can be employed to quantify the increase in thermodynamic stability upon incorporation of sulfolane-substituted amino acids. These methods typically involve monitoring the unfolding of the peptide or protein as a function of a denaturant, such as temperature or a chemical agent.

| Technique | Principle | Key Parameters Measured | Advantages | Limitations |

| Differential Scanning Calorimetry (DSC) | Measures the heat absorbed by a protein solution as the temperature is increased.[13][14][15][16] | Melting Temperature (Tm), Enthalpy of Unfolding (ΔH), Change in Heat Capacity (ΔCp).[15] | Gold standard for thermodynamic analysis, provides a complete thermodynamic profile.[14] | Requires relatively large amounts of pure protein.[14] |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure.[13][14] | Tm, changes in secondary structure content. | Requires small sample amounts, non-destructive.[14] | Provides lower-resolution structural information.[14] |

| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of tryptophan and tyrosine residues or extrinsic fluorescent probes as the protein unfolds.[13][14] | Tm, exposure of hydrophobic residues. | High sensitivity, can be used with small sample quantities. | Susceptible to artifacts from fluorescent dyes.[14] |

Experimental Protocol: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

-

Sample Preparation:

-

Prepare stock solutions of the wild-type and sulfolane-substituted peptides/proteins in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Determine the precise concentration of the protein solutions using a reliable method such as UV-Vis spectroscopy.

-

Dilute the samples to a final concentration appropriate for CD measurements (typically in the low micromolar range).

-

-

CD Spectrometer Setup:

-

Set the CD spectrometer to monitor the ellipticity at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for alpha-helical content).

-

Equilibrate the sample cell holder to the starting temperature (e.g., 20°C).

-

-

Data Acquisition:

-

Place the cuvette containing the protein sample into the cell holder and allow it to equilibrate for several minutes.

-

Record the CD signal as a function of increasing temperature, typically at a controlled ramp rate (e.g., 1°C/minute).

-

Continue data collection until the protein is fully unfolded.

-

-

Data Analysis:

-

Plot the CD signal (or fraction folded) as a function of temperature.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

A higher Tm for the sulfolane-substituted variant compared to the wild-type indicates increased thermal stability.

-

Computational Modeling: Predicting and Understanding Stability

Molecular dynamics (MD) simulations and other computational approaches are invaluable tools for gaining atomistic insights into the structural and energetic consequences of amino acid substitutions.

5.1. Force Field Development

Accurate MD simulations rely on well-parameterized force fields that describe the potential energy of the system.[17] The development of specific parameters for sulfonyl-containing compounds within existing force fields like CHARMM is crucial for reliable simulations.[17][18][19] These parameters are typically derived from high-level quantum mechanical calculations and validated against experimental data.[17][20]

5.2. Free Energy Calculations

MD simulations can be used to calculate the change in the free energy of folding (ΔΔG) upon mutation. Methods such as free energy perturbation (FEP) or thermodynamic integration (TI) can provide quantitative predictions of the stabilizing or destabilizing effect of a sulfolane substitution. These calculations can help rationalize experimental observations and guide the design of more stable protein variants.

Visualizing the Computational Workflow:

Caption: A typical workflow for the computational assessment of the thermodynamic stability of a sulfolane-substituted protein.

Applications in Drug Development

The enhanced stability offered by sulfolane-substituted amino acids has significant implications for the development of peptide and protein-based therapeutics.

-

Increased Shelf-Life: More stable proteins are less prone to degradation during storage and handling, leading to longer product shelf-life.

-

Improved Bioavailability: Resistance to proteolytic degradation in the body can lead to a longer in vivo half-life and improved bioavailability.

-

Enhanced Efficacy: A more stable protein is more likely to maintain its active conformation, leading to improved target binding and efficacy.

-

Novel Scaffolds: Sulfono-γ-AApeptides, which are oligomers containing a sulfonyl group in the backbone, have been shown to form stable helical structures and can serve as novel scaffolds for mimicking protein secondary structures to inhibit protein-protein interactions.[21]

Conclusion and Future Outlook

The incorporation of sulfolane-substituted amino acids represents a promising strategy for enhancing the thermodynamic stability of peptides and proteins. The unique physicochemical properties of the sulfolane moiety, including its high polarity, conformational rigidity, and ability to form stabilizing non-covalent interactions, contribute to this effect. A combination of robust synthetic methods, comprehensive biophysical characterization, and insightful computational modeling will be essential for fully realizing the potential of these novel building blocks in the design of next-generation therapeutics. Future research will likely focus on expanding the library of sulfolane-substituted amino acids, refining computational force fields for greater predictive accuracy, and exploring their application in a wider range of therapeutic modalities.

References

-

MtoZ Biolabs. The Methods of Measuring Protein Thermal Stability. (n.d.). Retrieved from [Link]

-

G-Biosciences. (2018, September 18). Methods of Determining Protein Stability. Retrieved from [Link]

-

Olson, C. A., & Tolia, N. H. (2021). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. Protein Science, 30(1), 7-26. [Link]

-

LibreTexts Biology. (2026, January 19). 4.9: Protein Stability - Thermodynamics. Retrieved from [Link]

-

Linseis, M. (2025, November 6). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Retrieved from [Link]

-

Lamy, J. N., & Gauthier, F. (1984). Fractionation techniques in a hydro-organic environment. I. Sulfolane as a solvent for hydrophobic proteins. Analytical Biochemistry, 137(2), 410-419. [Link]

-

Sokolov, V. P., et al. (2018). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Journal of Molecular Structure, 1157, 563-571. [Link]

-

Hogan, J. M., & McLuckey, S. A. (2016). Mechanism of Protein Supercharging by Sulfolane and m-Nitrobenzyl Alcohol: Molecular Dynamics Simulations of the Electrospray Process. Analytical Chemistry, 88(11), 5838-5846. [Link]

-

Kamada, M., et al. (2025, February 20). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 17(4), 834. [Link]

-

Hogan, J. M., & McLuckey, S. A. (2016). Mechanism of Protein Supercharging by Sulfolane and m-Nitrobenzyl Alcohol: Molecular Dynamics Simulations of the Electrospray Process. PubMed, 27104938. [Link]

-

Al-Sehemi, A. G., et al. (2025, August 5). Ring inversion, structural stability and vibrational assignments of sulfolane c-C4H8SO2 and 3-sulfolene c-C4H6SO2. ResearchGate. Retrieved from [Link]

-

ACS Figshare. (2003, February 20). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. [Link]

-

University of Glasgow. (n.d.). The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link]

-

Raman, E. P., et al. (2014). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Information and Modeling, 54(7), 1894-1908. [Link]

-

Li, Z., et al. (2021). Rational Design and Synthesis of Right-Handed d-Sulfono-γ-AApeptide Helical Foldamers as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society, 143(31), 12053-12062. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfolane building blocks 8c and 11c. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012, June 14). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]

-

ACS Publications. (2024, September 9). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Retrieved from [Link]

-

ACS Omega. (2020, October 21). Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics. Retrieved from [Link]

-

Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

PubMed. (2024, September 23). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2020). Computational tools help improve protein stability but with a solubility tradeoff. Retrieved from [Link]

-

RSC Publishing. (n.d.). Optimizing cation–π force fields for molecular dynamics studies of competitive solvation in conjugated organosulfur polymers for lithium–sulfur batteries. Retrieved from [Link]

-

Global Specialty Chemical Co. (n.d.). SULFOLANE. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Force Fields for Studying the Structure and Dynamics of Ionic Liquids: A Critical Review of Recent Developments. Retrieved from [Link]

-

MDPI. (2018, October 14). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of several additives on the thermal stability of sulfolane. Retrieved from [Link]

-

National Institutes of Health. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Pennakem. (n.d.). Properties of Sulfolane Quoted in the Literature. Retrieved from [Link]

-

MDPI. (2023, December 27). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]

Sources

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Computational tools help improve protein stability but with a solubility tradeoff - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SULFOLANE - Global Specialty Chemical Co [gs-chemical.com]

- 6. cpchem.com [cpchem.com]

- 7. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification [openresearch-repository.anu.edu.au]

- 11. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. linseis.com [linseis.com]

- 17. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Rational Design and Synthesis of Right-Handed d-Sulfono-γ-AApeptide Helical Foldamers as Potent Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of N-Substituted Alanine in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Substituted Alanine Derivatives

In the landscape of medicinal chemistry and drug development, the strategic modification of amino acid scaffolds is a cornerstone of rational design. Among these, N-substituted alanine derivatives represent a pivotal class of building blocks. The simple, non-reactive methyl side chain of alanine provides a neutral canvas, allowing researchers to precisely investigate and modulate physicochemical properties by introducing diverse substituents at the amino terminus. This guide offers a deep dive into these properties, moving beyond mere description to explain the causal relationships between molecular structure and functional characteristics. Understanding these principles is critical for any scientist aiming to optimize the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and other small molecules. N-substituted L-alanine fragments, for instance, are a robust structural motif present in many effective Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs essential for treating hypertension.[1][2]

This document is structured to provide not only foundational knowledge but also field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

Lipophilicity (LogP/LogD): Mastering Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the gold standard for its measurement.[3][4]

The Causality of N-Substitution on Lipophilicity

The N-substituent directly modulates the overall polarity of the alanine derivative. By replacing a polar N-H bond with a less polar or nonpolar group (e.g., an acetyl or a longer alkyl chain), the molecule's hydrophobicity is increased. This is a deliberate strategy to enhance membrane permeability. For example, converting a highly polar amino acid into an N-acetylated methyl ester derivative significantly alters its partitioning behavior between octanol and water.[5][6] This derivatization makes the molecule more amenable to experimental LogP determination and provides a standardized scale for comparing the relative hydrophobicity of different amino acid side chains.[5]

Quantitative Data: Lipophilicity of Alanine Derivatives

The following table summarizes experimentally derived and calculated LogP values for alanine and representative N-substituted derivatives, illustrating the impact of the N-substituent.

| Compound | Substituent (R in R-NH-CH(CH₃)-COOH) | LogP Value | Source |

| L-Alanine | -H | -2.86 (Calculated) | |

| N-Acetyl-L-alanine | -COCH₃ | -0.9 (Computed) | [7] |

| N-Acetyl-L-alanine | -COCH₃ | -0.53 (Calculated) | [8] |

| L-Alanyl-L-alanine | -CO-CH(CH₃)-NH₂ | -2.19 (Calculated) | [9] |

Note: LogP values can vary based on the determination method (experimental vs. computational algorithm).

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a solute between n-octanol and water.[3][10] It is considered highly reliable, though it can be time-consuming.[10]

Principle: The compound is dissolved in a biphasic system of water and n-octanol. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the solvent volumes do not change during the experiment.

-

Solute Addition: Accurately weigh a small amount of the N-substituted alanine derivative and dissolve it in the aqueous phase. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning: Combine the aqueous solution with a known volume of the pre-saturated n-octanol in a separatory funnel or vial. A 1:1 volume ratio is common.

-

Equilibration: Gently shake or invert the container for a sufficient period (e.g., 1-2 hours) to allow the solute to reach equilibrium between the two phases. Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the analyte in both the aqueous and organic layers using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water The LogP is the base-10 logarithm of P.

Workflow for LogP Determination

Caption: Experimental workflow for LogP determination using the shake-flask method.

Acidity (pKa) and Ionization State

The pKa values of the ionizable groups—the C-terminal carboxylic acid and, if present, an acidic/basic N-substituent—dictate the molecule's charge at a given pH. This is fundamental to its solubility, receptor interaction, and ability to cross membranes, as ionized species are significantly more polar.[3]

The Influence of N-Substitution on Acidity

The electronic nature of the N-substituent influences the acidity of the nearby carboxylic acid group through an inductive effect.

-

Electron-withdrawing groups (e.g., N-acetyl, N-phthaloyl) pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion upon deprotonation, making the proton easier to remove and thus lowering the pKa (stronger acid).

-

Electron-donating groups (e.g., N-methyl) push electron density towards the carboxyl group, destabilizing the carboxylate anion and raising the pKa (weaker acid).

For N-Acetyl-L-alanine, the predicted pKa of the carboxylic acid is approximately 3.89, making it a slightly stronger acid than unsubstituted alanine.[8] This means that at physiological pH (~7.4), the carboxyl group will be fully deprotonated and negatively charged.

Conformational Properties: Dictating Biological Activity

Perhaps the most profound impact of N-substitution is on the conformational flexibility of the peptide backbone. In a standard peptide chain, rotation is possible around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. N-substitution, particularly N-methylation, introduces significant steric hindrance that restricts the allowable φ and ψ angles.[11]

Causality: Steric Hindrance and Conformational Restriction

An N-substituent replaces a small hydrogen atom with a bulkier group. This new group can clash sterically with the substituents on the adjacent alpha-carbon and the carbonyl oxygen of the preceding residue. This clash severely limits rotation around the phi (φ) bond.[11]

-

Impact: This restriction reduces the conformational entropy of the molecule in its unbound state. While this can be a thermodynamic penalty, it is often a winning strategy in drug design. By "pre-organizing" the molecule into a conformation that is close to its bioactive, receptor-bound state, the entropic cost of binding is lowered, potentially leading to a dramatic increase in binding affinity and specificity.

-

Structural Consequences: N-substitution makes the formation of β-sheet structures more difficult.[12] Conversely, sequences with several consecutive N-substituted amino acids show a strong tendency to form periodically helical conformations.[12]

Analytical Techniques for Conformational Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about bond angles and proximities between atoms, allowing for the complete structural elucidation of a molecule in solution.[13][14][15]

-

Circular Dichroism (CD) Spectroscopy: An excellent technique for assessing the secondary structure of peptides (e.g., alpha-helix, beta-sheet content). Conformational changes induced by factors like metal ion binding can be monitored using CD titration.[16]

Diagram: Impact of N-Substitution on Ramachandran Angles

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 9. L-Alanine, N-L-alanyl- (CAS 1948-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. acdlabs.com [acdlabs.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Secondary structure formation in N-substituted peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study of Al3+ binding and conformational properties of the alanine-substituted C-terminal domain of the NF-M protein and its relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfolane Scaffold in Peptidomimetics: A Technical Review of Tetrahydrothiophene-1,1-Dioxide Amino Acids

Topic: Literature Review of Sulfolane-Based Amino Acid Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The incorporation of the sulfolane ring (tetrahydrothiophene-1,1-dioxide) into amino acid structures represents a high-value strategy in medicinal chemistry for overcoming the limitations of flexible linear peptides. Unlike traditional carbocyclic (cyclopentane) or heterocyclic (pyrrolidine) scaffolds, the sulfolane moiety offers a unique combination of high polarity (dipole moment ~4.8 D) , metabolic inertness , and hydrogen bond accepting capability without acting as a nucleophile.

This guide reviews the structural rationale, synthetic methodologies, and biological applications of sulfolane-based amino acid analogs. It specifically focuses on their utility as conformationally restricted bioisosteres of glutamate and glutamine, and their emerging role in modulating oxidative stress pathways (NRF2).

Structural Rationale: The "Sulfone Effect" in Bioisosterism

The transition from a methylene (

Electronic and Steric Parameters

The sulfolane ring is not merely a spacer; it is an active pharmacophore.

-

Dipole Moment: The sulfonyl group creates a strong dipole, significantly increasing aqueous solubility compared to carbocyclic analogs.

-

Hydrogen Bonding: The sulfonyl oxygens serve as weak-to-moderate hydrogen bond acceptors (HBAs), mimicking the hydration shell of carboxylates or the transition state of phosphate hydrolysis.

-

Conformational Lock: The 5-membered ring restricts the

(chi) torsion angles of the amino acid side chain, reducing the entropic penalty upon binding to a receptor.

Table 1: Physicochemical Comparison of Cyclic Scaffolds

| Scaffold Type | Core Ring System | Dipole Moment (D) | H-Bond Capacity | Metabolic Stability |

| Carbocyclic | Cyclopentane | ~0.0 | None | High |

| Heterocyclic | Pyrrolidine (Proline) | ~1.8 | H-Bond Donor/Acceptor | Moderate (Peptidases) |

| Thioether | Tetrahydrothiophene | ~1.9 | Weak Acceptor | Low (S-Oxidation) |

| Sulfone | Sulfolane | ~4.8 | Dual Acceptor | High (Redox Inert) |

Synthetic Methodologies

The synthesis of sulfolane-based amino acids generally proceeds via two primary strategies: Oxidative Functionalization of sulfur-containing precursors or Cycloaddition/Ring Closure strategies.

Strategy A: The Bucherer-Bergs Protocol (De Novo Synthesis)

The most robust route to

Mechanism:

-

Ketone Formation: Oxidation of tetrahydrothiophen-3-ol or Dieckmann condensation precursors.

-

Hydantoin Assembly: Reaction with KCN and

yields the spiro-hydantoin. -

Hydrolysis: Alkaline hydrolysis opens the hydantoin to yield the free amino acid.

Strategy B: Oxidation of Thienyl Precursors

For analogs preserving the chiral integrity of starting materials (e.g., 4-hydroxyproline analogs), oxidation is preferred.

-

Reagents: Potassium peroxymonosulfate (Oxone®) or m-chloroperbenzoic acid (mCPBA).

-

Selectivity: The sulfone is the thermodynamic end-product, avoiding the chirality issues often seen with sulfoxides.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis of Sulfolane-based amino acids from a common ketone precursor.

Caption: Figure 1. Divergent synthetic pathways for accessing 3-amino-sulfolane-3-carboxylic acid scaffolds.

Biological Targets and Pharmacology[1][2][3]

Glutamate Transporter Inhibition (EAATs & System xc-)

Sulfolane analogs structurally mimic L-Glutamate , the primary excitatory neurotransmitter. The sulfonyl group mimics the distal carboxylate of glutamate but with altered geometry and charge distribution.

-

Mechanism: The rigid sulfolane ring locks the amino acid moiety into a conformation that selectively binds to Excitatory Amino Acid Transporters (EAATs) or the cystine/glutamate antiporter (System xc-).

-

Therapeutic Relevance: Inhibition of System xc- is a validated strategy for inducing ferroptosis in cancer cells by starving them of cysteine.

NRF2 Pathway Activation (Non-Electrophilic)

Recent studies (Source 1.6) have identified 3-aminotetrahydrothiophene 1,1-dioxides as potent activators of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.

-

Differentiation: Unlike standard NRF2 activators (e.g., dimethyl fumarate) which are electrophilic and covalently modify KEAP1, sulfolane analogs act via non-covalent protein-protein interaction disruption. This reduces the risk of off-target toxicity ("electrophilic stress").

Visualization: NRF2 Activation Mechanism

Caption: Figure 2.[1] Mechanism of non-electrophilic NRF2 activation by sulfolane-based analogs.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide-3-carboxylic Acid (Sulfolane-Glycine Analog)

Objective: To synthesize a conformationally restricted amino acid where the sulfone ring replaces the aliphatic side chain.

Materials

-

Tetrahydrothiophen-3-one (CAS: 1003-04-9)

-

Potassium Cyanide (KCN) - Warning: High Toxicity

-

Ammonium Carbonate

-

Potassium Peroxymonosulfate (Oxone®)

-

Barium Hydroxide

Step-by-Step Methodology

Phase 1: Formation of the Spiro-Hydantoin

-

Dissolution: In a round-bottom flask, dissolve tetrahydrothiophen-3-one (10 mmol) in 50% aqueous ethanol (20 mL).

-

Reagent Addition: Add

(30 mmol) and KCN (15 mmol). -

Reaction: Heat the mixture to 60°C for 4 hours. A white precipitate (the spiro-hydantoin) will form.

-

Isolation: Cool to 0°C. Filter the solid, wash with cold water, and dry in vacuo.

Phase 2: Oxidation to Sulfone

-

Suspension: Suspend the thio-hydantoin (from Phase 1) in methanol/water (1:1).

-

Oxidation: Add Oxone® (2.5 equivalents) portion-wise at 0°C to control the exotherm.

-

Stirring: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate to yield the sulfone-hydantoin.

Phase 3: Hydrolysis to Amino Acid

-

Hydrolysis: Suspend the sulfone-hydantoin in saturated aqueous

. -

Reflux: Heat to reflux (100°C) for 24 hours. Ammonia gas evolution indicates reaction progress.

-

Precipitation: Cool the mixture. Add dilute

carefully to precipitate Barium as -

Purification: Filter the

. The filtrate contains the free amino acid. Pass through a cation-exchange resin (Dowex 50W) eluting with -

Crystallization: Recrystallize from water/ethanol.

Validation Check:

-

NMR:

NMR should show disappearance of -

IR: Strong bands at ~1120 and 1300

(symmetric/asymmetric

Future Outlook

The sulfolane scaffold is currently underutilized. Future development lies in:

-

Protease Resistance: Incorporating sulfolane amino acids into peptide drugs to prevent enzymatic degradation.

-

PET Imaging: Labeling the sulfone oxygen or ring carbons with

or

References

-

Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Conformationally-Restricted Amino Acid Analogues Bearing a Distal Sulfonic Acid Show Selective Inhibition of System Xc− over the Vesicular Glutamate Transporter. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Source: ResearchGate / Journal of Molecular Structure URL:[Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Source: ResearchGate / Russian Journal of Organic Chemistry URL:[Link]

Sources

Molecular weight and formula of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

An In-Depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Abstract

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a non-proteinogenic amino acid that incorporates a sulfolane moiety, a structural feature of increasing interest in medicinal chemistry. The sulfolane ring, a saturated, five-membered cyclic sulfone, is a bioisostere for various functional groups and imparts properties such as high polarity, metabolic stability, and improved aqueous solubility.[1][2] This guide provides a comprehensive overview of the fundamental physicochemical properties of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, discusses its analytical characterization, and contextualizes its potential as a building block for drug development professionals.

Core Physicochemical and Structural Properties

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine combines the chiral scaffold of the amino acid alanine with the unique physicochemical characteristics of a sulfolane ring.[1][3] The sulfone group is a key feature, consisting of a sulfur atom double-bonded to two oxygen atoms, which creates a strong dipole and makes the molecule highly polar.[2] This inherent polarity can enhance the solubility and pharmacokinetic profile of parent drug molecules.

All essential quantitative data for this compound are summarized below.

| Property | Data | Source |

| Molecular Formula | C₇H₁₃NO₄S | [4] |

| Molecular Weight | 207.25 g/mol | [5] |

| CAS Number | 247109-40-6 | [4] |

| Canonical SMILES | C1C(CS(=O)(=O)C1)NC(C)C(=O)O | N/A |

| Physical Form | Solid | [5] |

Rationale in Medicinal Chemistry and Drug Design

The incorporation of the sulfolane scaffold is a deliberate design choice aimed at leveraging its advantageous properties. Unlike aromatic rings, the saturated sulfolane ring offers a three-dimensional geometry that can improve binding interactions with protein targets. Furthermore, the sulfone group is metabolically robust and can serve as a hydrogen bond acceptor, enhancing interactions with biological macromolecules.[6] The use of sulfolane-containing building blocks has shown promise in the development of novel therapeutics, including inhibitors of Mycobacterium tuberculosis tryptophan synthase.[7] The alanine portion of the molecule provides a chiral center and a versatile functional handle for peptide synthesis or other conjugation chemistries.[8]

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and stability of a novel chemical entity is paramount. A self-validating protocol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose. This method provides orthogonal data points—retention time from HPLC and mass-to-charge ratio from MS—for unambiguous characterization.

Experimental Protocol: Purity and Identity Confirmation by LC-MS

This protocol outlines a robust method for the analysis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

A. Rationale for Method Selection:

-

HPLC: Reversed-phase HPLC is chosen due to the polar nature of the analyte. A C18 column provides a non-polar stationary phase that will retain the molecule, allowing for separation from potential non-polar impurities.

-

Mass Spectrometry: Electrospray Ionization (ESI) is selected as the ionization technique because it is a soft method suitable for polar, non-volatile molecules like amino acids, minimizing fragmentation and preserving the molecular ion. Detection in positive ion mode is chosen to protonate the basic nitrogen atom of the alanine moiety ([M+H]⁺).

B. Materials and Reagents:

-

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine sample

-

HPLC-grade Water

-

HPLC-grade Acetonitrile

-

Formic Acid (≥99%)

-

Methanol (for sample dissolution)

C. Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 1 mg of the sample.

-

Dissolve in 1 mL of Methanol to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved.

-

Dilute the stock solution 1:100 in a 50:50 mixture of Water:Acetonitrile to yield a final concentration of 10 µg/mL.

-

-

HPLC Configuration:

-

Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Gradient Elution:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

10.0 min: 5% B

-

-

-

Mass Spectrometer Configuration (ESI+):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample and acquire data for 10 minutes.

-

Extract the total ion chromatogram (TIC). The purity is assessed by the relative area of the main peak.

-

Extract the mass spectrum for the main peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 208.25.

-

Visualizing the Analytical Workflow

The logical flow of the characterization protocol can be represented as a clear, sequential process.

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alanine [webbook.nist.gov]

- 4. N-(1,1-dioxidotetrahydro-3-thienyl)alanine | 247109-40-6 [sigmaaldrich.com]

- 5. N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine AldrichCPR 247109-39-3 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Sulfolane | Working Group for New TB Drugs [newtbdrugs.org]

- 8. CAS 77215-54-4: L-Alanine,3-amino-N-[(1,1-dimethylethoxy)c… [cymitquimica.com]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential Applications of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in Drug Design

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. This technical guide delves into the untapped potential of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a unique non-canonical amino acid, in the design and development of next-generation therapeutics. By dissecting the constituent chemical moieties—the sulfolane ring and the alanine scaffold—we will explore the theoretical underpinnings of its utility. This guide will provide a comprehensive overview of its potential as a versatile building block in medicinal chemistry, with a focus on its application as an enzyme inhibitor and a modulator of protein-protein interactions. We will further present detailed, actionable protocols for its synthesis, in vitro validation, and computational analysis, thereby providing a roadmap for its exploration by researchers, scientists, and drug development professionals.

Introduction: The Rationale for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in Drug Discovery

The design of novel therapeutic agents often hinges on the strategic incorporation of chemical motifs that confer desirable pharmacokinetic and pharmacodynamic properties. N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a fascinating, yet underexplored, molecule that presents a compelling case for its application in drug design. Its structure marries two key components: a cyclic sulfone (sulfolane) and the fundamental amino acid, alanine. This unique combination offers a wealth of possibilities for creating innovative drug candidates.

The sulfone group is a well-established pharmacophore in medicinal chemistry.[1] Cyclic sulfones, in particular, are attractive due to their conformational rigidity and ability to act as strong hydrogen bond acceptors, often serving as bioisosteres for carbonyl groups.[2][3] This can lead to enhanced binding affinity and selectivity for target proteins.[4] Furthermore, the high polarity and metabolic stability of the sulfone moiety can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[5][6]

The alanine component provides a chiral scaffold and a versatile handle for incorporation into peptides or for derivatization in small molecule design. The use of non-canonical amino acids is a powerful strategy to enhance the stability of peptides against proteolytic degradation and to fine-tune their biological activity.

This guide will, therefore, illuminate the path for leveraging the unique attributes of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in a rational drug design paradigm.

Proposed Synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

A plausible and efficient synthesis of the target molecule can be envisioned through a multi-step process, beginning with commercially available starting materials. The following protocol is a proposed route based on established chemical transformations.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Aminosulfolane

-

Epoxidation of 3-Sulfolene: To a solution of 3-sulfolene in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxysulfolane.

-

Aminolysis of 3,4-Epoxysulfolane: Dissolve the crude 3,4-epoxysulfolane in a solution of aqueous ammonia.[7] Heat the reaction mixture in a sealed vessel at a suitable temperature (e.g., 60-80 °C) overnight.

-

Isolation of 3-Aminosulfolane: After cooling, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting crude 3-aminosulfolane can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to form the Alanine Derivative

-

Imine Formation: In a round-bottom flask, dissolve 3-aminosulfolane and ethyl pyruvate in a suitable solvent like 1,2-dichloroethane.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) to the mixture.[8][9] Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain Ethyl N-(1,1-Dioxidotetrahydro-3-Thienyl)Alaninate.

Step 3: Hydrolysis to the Final Product

-

Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Acidification and Isolation: Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent.

-

Final Purification: Concentrate the organic extracts and purify the final product, N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, by recrystallization or preparative HPLC.

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

The unique structural features of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine suggest its potential utility in several therapeutic areas, primarily as an enzyme inhibitor.

As a Cysteine Protease Inhibitor (e.g., Cathepsins)

Rationale: Cysteine proteases, such as the cathepsins, are implicated in a range of diseases including cancer and inflammatory disorders.[10][11] Many potent inhibitors of these enzymes are peptide-based and feature an electrophilic "warhead" that reacts with the active site cysteine. While our target molecule does not possess a classic warhead, the sulfone moiety can act as a strong hydrogen bond acceptor, mimicking the tetrahedral intermediate formed during peptide bond cleavage.[2] The alanine backbone can position the sulfolane ring optimally within the S1 or S2 pockets of the enzyme.

Hypothesized Mechanism: The sulfone oxygens can form strong hydrogen bonds with backbone amides in the oxyanion hole of the protease active site. The tetrahydrothiophene ring can engage in favorable hydrophobic interactions within the S2 pocket, which often accommodates bulky hydrophobic residues.[12]

As a Serine Protease Inhibitor

Rationale: Serine proteases play crucial roles in coagulation, inflammation, and cancer progression.[13][14] The design of selective inhibitors is an active area of research. The incorporation of unnatural amino acids can enhance the selectivity of peptide-based inhibitors.[15]

Hypothesized Mechanism: Similar to cysteine proteases, the sulfone group can interact with the oxyanion hole of serine proteases. The stereochemistry of the alanine moiety will be critical for correct positioning within the active site. The sulfolane ring can be tailored through further synthesis to optimize interactions with the S1 or S2 specificity pockets.

As an Alanine Racemase Inhibitor

Rationale: Alanine racemase is a crucial enzyme for bacterial cell wall synthesis and is absent in humans, making it an attractive target for novel antibacterial agents.[6][16] Many known inhibitors are analogs of alanine.[17]

Hypothesized Mechanism: The alanine portion of the molecule could allow it to be recognized by the active site of alanine racemase. The bulky and polar sulfolane group could then act as a steric block, preventing the catalytic conformational changes required for racemization, or it could form strong, non-covalent interactions with active site residues, leading to potent inhibition.

Signaling Pathway Diagram: Inhibition of Cathepsin L in Cancer Progression

Caption: Hypothesized inhibition of Cathepsin L-mediated cancer cell invasion.

Experimental Validation Workflow

A systematic approach is required to validate the therapeutic potential of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine. This involves a combination of in vitro biochemical assays, cell-based assays, and in silico computational studies.

In Vitro Enzyme Inhibition Assays

A crucial first step is to determine the inhibitory potency of the synthesized compound against a panel of relevant enzymes.

4.1.1. General Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of the compound in assay buffer.

-

Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add the serially diluted compound to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Incubate the enzyme and inhibitor for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

4.1.2. Data Presentation: Hypothetical IC50 Values

| Enzyme Target | IC50 (µM) |

| Cathepsin L | 1.5 |

| Cathepsin B | 25.8 |

| Trypsin | > 100 |

| Alanine Racemase | 5.2 |

Computational Docking Studies

Molecular docking can provide valuable insights into the binding mode of the inhibitor and guide further optimization.[18][19]

4.2.1. Protocol for Molecular Docking

-

Protein Preparation: Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine and perform energy minimization.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the active site of the enzyme.

-

Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode. Visualize the interactions between the ligand and the active site residues.

In Silico ADMET Prediction

Early assessment of ADMET properties is crucial for the success of a drug candidate.[5][20] Various computational tools can predict these properties.

4.3.1. ADMET Prediction Workflow

Caption: Workflow for in silico prediction of ADMET properties.

Conclusion and Future Directions

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine represents a novel and promising scaffold for the development of innovative therapeutics. The unique combination of a conformationally constrained, polar sulfolane ring and a versatile alanine backbone provides a rich chemical space for exploration. This guide has laid out a theoretical framework for its potential applications, primarily as an inhibitor of key enzyme families implicated in various diseases.

The proposed synthetic route offers a clear path to obtaining this molecule, and the detailed experimental and computational workflows provide a robust strategy for validating its biological activity. Future work should focus on the synthesis and screening of a library of derivatives to establish a comprehensive structure-activity relationship (SAR). By systematically modifying the stereochemistry of the alanine moiety and functionalizing the sulfolane ring, it will be possible to optimize the potency and selectivity of these novel compounds for their intended biological targets. The insights gained from such studies could pave the way for the development of a new class of drugs with improved therapeutic profiles.

References

- Goh, V., & Lim, K. (2020). Deep Learning Approaches in Predicting ADMET Properties. Journal of Medicinal Chemistry.

- Schepartz, A., et al. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.

- Craik, C. S., et al. (2024).

- Mobashery, S., et al. (2002). A structure-based design approach for the identification of novel inhibitors: application to an alanine racemase. Journal of the American Chemical Society.

- Yuan, J., et al. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry.

- Stahl, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.

- Enamine. Cyclic Sulfones. Enamine Store.

- Santhi, N., & Ramanathan, K. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Deep Origin. ADMET Predictions.

- Loll, P. J., et al. (2024).

- Chen, H., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews.

- Jeon, R., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules.

- Simulations Plus. ADMET Predictor®.

- ResearchGate. Cyclic sulfones as mTOR kinase inhibitors.

- Melander, R. J., & Melander, C. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry.

- Anthony, J. S., et al. Substrate and selected inhibitors of alanine racemase.

- Strych, U., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE.

- Rathee, P., et al. (2023). AN UPDATED STATUS OF ALANINE RACEMASE INHIBITORS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal.

- Josa-Zas, F., & Gotor-Fernández, V. (2021).

- Johnson, D. S., et al. (2022). Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1. ACS Medicinal Chemistry Letters.

- Grotli, M., et al. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Molecules.

- Roush, W. R., et al. (2012). Optimization of peptidyl allyl sulfones as clan CA cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Grotli, M., et al. (2024). Sulfone-based human liver pyruvate kinase inhibitors - Design, synthesis and in vitro bioactivity. European Journal of Medicinal Chemistry.

- Woster, P. M., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry.

- Groutas, W. C., et al. (2007). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Bioorganic & Medicinal Chemistry.

- Wu, J., et al. Asymmetric Access to Chiral Sulfinyl Compounds as Bioisosteres of Carbonyl Compounds.

- Roush, W. R., et al. (2005). Azepanone-Based Inhibitors of Human Cathepsin L. Journal of Medicinal Chemistry.

- Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.

- Kim, K., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Organic & Biomolecular Chemistry.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

- Creative Biolabs. Serine Protease Inhibitor Development.

- Scott, C. J., et al. (2008). Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. Cyclic sulfoxides and sulfones in drug design.

- Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules.

- Török, M., & Török, B. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN.